
4'-Methoxyacetophenone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4'-Methoxyacetophenone can be synthesized through the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction typically occurs at low temperatures (0-5°C) to ensure high selectivity and yield .
Industrial Production Methods: In industrial settings, the synthesis of acetanisole involves mixing anisole, acetyl chloride, and aluminum chloride in a solvent such as toluene. The reaction mixture is maintained at low temperatures to control the reaction rate and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 4'-Methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 4-methoxybenzoic acid.
Reduction: Reduction of acetanisole can yield 4-methoxyacetophenone alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed:
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxyacetophenone alcohol.
Substitution: Various substituted acetanisole derivatives depending on the electrophile used.
Scientific Research Applications
Industrial Applications
4'-Methoxyacetophenone is widely used in the fragrance and flavoring industries due to its pleasant aroma. It serves as a key ingredient in perfumes and is utilized in the formulation of flavoring agents for food products . Additionally, it acts as a chemical intermediate in the manufacture of pharmaceuticals and resins .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against Staphylococcus aureus and Clostridium botulinum, suggesting its potential use as a natural preservative or antimicrobial agent in food products .
Biocatalytic Reduction
A notable application of this compound is in biocatalysis. It has been successfully reduced to (S)-1-(4-methoxyphenyl)ethanol using immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid system. This process highlights its utility in producing enantiomerically pure compounds for pharmaceutical applications .
Polymer Chemistry
In polymer chemistry, this compound has been utilized as a monomer for the synthesis of copolymers via ruthenium-catalyzed step-growth polymerization with α,ω-dienes. This application demonstrates its versatility as a building block in advanced materials science .
Computational Studies
Recent studies have employed computational methods to analyze the electronic properties and docking interactions of this compound with various biological targets. These studies suggest potential anticancer properties, indicating its relevance in medicinal chemistry .
Table 1: Antimicrobial Activity of this compound
Table 2: Synthesis Methods for this compound
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against foodborne pathogens, suggesting that it could be developed into a natural preservative for food products.
Case Study 2: Biocatalytic Applications
In another research effort, the enantioselective reduction of this compound was optimized using various ionic liquids, resulting in high yields of (S)-1-(4-methoxyphenyl)ethanol, showcasing its potential in pharmaceutical synthesis.
Mechanism of Action
The mechanism of action of acetanisole involves its interaction with molecular targets and pathways in biological systems. For instance, its insecticidal properties are attributed to its ability to disrupt the nervous system of insects, leading to paralysis and death . In the fragrance industry, acetanisole’s aroma is due to its ability to bind to olfactory receptors, eliciting a sensory response .
Comparison with Similar Compounds
Anisole: An aromatic ether with a similar structure but lacks the acetyl group.
Acetophenone: Similar to acetanisole but lacks the methoxy group.
4-Methoxybenzaldehyde: Similar structure but contains an aldehyde group instead of a ketone.
Uniqueness: 4'-Methoxyacetophenone’s unique combination of a methoxy group and an acetyl group gives it distinct chemical properties and a pleasant aroma, making it valuable in the fragrance and flavoring industries .
Biological Activity
4'-Methoxyacetophenone (4-MAP) is an aromatic ketone known for its diverse biological activities, including antibacterial, anticancer, and antioxidant properties. This article delves into the synthesis, characterization, and biological effects of 4-MAP, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 150.18 g/mol
- CAS Number : 100-06-1
The presence of a methoxy group at the para position of the acetophenone structure enhances its reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between acetophenone and methanol in the presence of a base catalyst. Alternative methods include green synthesis techniques that utilize grinding methods to promote reaction efficiency without harmful solvents .
Antibacterial Activity
Research has shown that 4-MAP exhibits varying degrees of antibacterial activity. A study involving the synthesis of methoxy chalcones from 4-MAP demonstrated moderate antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and weak activity against Gram-negative bacteria such as Escherichia coli . The disc diffusion method indicated inhibition zones, confirming its potential as an antibacterial agent.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Staphylococcus aureus | Moderate |
This compound | Escherichia coli | Weak |
Anticancer Activity
Chalcones derived from 4-MAP have been studied for their cytotoxic effects on various cancer cell lines. In vitro studies revealed that certain chalcones exhibited significant cytotoxicity against human breast adenocarcinoma cells (MCF-7), with some compounds inducing apoptosis through reactive oxygen species (ROS) generation . The following table summarizes the IC values for selected compounds derived from 4-MAP:
Compound ID | Cell Line | IC (µg/mL) | Mechanism of Action |
---|---|---|---|
Compound 1 | MCF-7 | <20 | Induces apoptosis via ROS |
Compound 2 | A549 | >20 | Minimal cytotoxicity |
Compound 3 | PC3 | <20 | Apoptosis induction |
The cytotoxicity assays confirmed that chalcones derived from 4-MAP can be promising candidates for further development as anticancer agents.
Antioxidant Activity
Phenolic compounds, including those derived from 4-MAP, are known for their antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing diseases such as cancer and neurodegenerative disorders . The antioxidant activity of these compounds is attributed to their ability to donate hydrogen atoms or electrons to free radicals.
Case Studies
- Study on Antibacterial Properties : A recent study synthesized several methoxy chalcones from 4-MAP and evaluated their antibacterial activity using a disc diffusion method. The results indicated that while some derivatives showed moderate effectiveness against specific strains, the overall activity was limited compared to traditional antibiotics .
- Cytotoxic Evaluation : In another study focused on anticancer properties, derivatives of 4-MAP were tested against multiple human cancer cell lines. The findings highlighted that specific chalcone derivatives were effective in inducing apoptosis in MCF-7 cells, suggesting a potential pathway for therapeutic development .
- Antioxidant Assessment : Research into the antioxidant capabilities of phenolic compounds derived from plants has shown that such compounds can mitigate oxidative damage in various biological systems. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role .
Q & A
Basic Research Questions
Q. What are the primary spectroscopic techniques for characterizing 4'-methoxyacetophenone, and how are they applied?
this compound is characterized using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . The aromatic protons (6H) and methoxy group (3H) are identified via H-NMR at δ 7.8–6.8 ppm (aromatic ring) and δ 3.8 ppm (OCH), respectively. The carbonyl (C=O) stretch appears at ~1680 cm in IR. Mass spectrometry (MS) confirms the molecular ion peak at m/z 150.17 (CHO) . Computational tools (e.g., DFT) validate experimental data by simulating bond angles and electronic transitions .
Q. What are the recommended synthesis routes for this compound in laboratory settings?
The compound is synthesized via Friedel-Crafts acylation of anisole (methoxybenzene) with acetyl chloride in the presence of Lewis acids (e.g., AlCl). Reaction conditions (temperature: 0–5°C, anhydrous environment) prevent side reactions like demethylation. Yields typically exceed 70% after purification by vacuum distillation or recrystallization. Alternative routes include oxidation of 4-methoxyethylbenzene using KMnO under acidic conditions .
Q. How is acute toxicity data for this compound interpreted in experimental design?
The oral LD in rats is 1,720 mg/kg , indicating moderate toxicity (Category 4 under GHS). Dermal LD in rabbits exceeds 5,000 mg/kg, suggesting low skin absorption. Researchers must use PPE (gloves, lab coats) and work in fume hoods for doses >100 mg/kg. Ames tests show negative mutagenicity (OECD 471), supporting its use in non-genotoxic studies .
Advanced Research Questions
Q. How do structural modifications (e.g., bromination) alter the reactivity and applications of this compound?
Bromination at the ortho position (e.g., 2-bromo-4'-methoxyacetophenone) increases electrophilicity, enabling Suzuki couplings or nucleophilic substitutions. The bromo derivative (CAS 2632-13-5) has a log K of 2.1, indicating moderate lipophilicity, which affects bioavailability in pharmacological studies. However, brominated analogs require strict control of reaction conditions (e.g., avoiding oxidizers) to prevent hazardous decomposition .
Q. What contradictions exist in environmental persistence data, and how should they inform experimental design?
this compound is readily biodegradable (100% degradation in 28 days, OECD 301), but its brominated analog shows no biodegradability data. Researchers must differentiate between parent and substituted forms in environmental fate studies. Ecotoxicity varies significantly: LC for Cyprinus carpio is 296 mg/L (96h), while EC for Daphnia magna is 264 mg/L, suggesting aquatic toxicity thresholds depend on species .
Q. How can computational models predict the biological activity of this compound derivatives?
QSAR models correlate substituent effects with bioactivity. For example, derivatives with hydroxyl groups (e.g., 2'-hydroxy-4'-methoxyacetophenone) exhibit antifungal activity (IC < 50 μM) due to hydrogen bonding with fungal enzymes. Molecular docking studies (e.g., with CYP450 isoforms) predict metabolic pathways, aiding in drug candidate optimization .
Q. What role does this compound play in synthesizing near-infrared fluorescent dyes?
It serves as a precursor for aza-BODIPY dyes used in pH sensing. Condensation with pyrrole derivatives under BF catalysis yields dyes with absorption >700 nm. The methoxy group stabilizes the excited state, enhancing fluorescence quantum yield. Applications include imaging alkaline environments (pH 9–12) in biological systems .
Properties
IUPAC Name |
1-(4-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPLXRHDUXRPNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044347 | |
Record name | 4'-Methoxyacetophenone | |
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Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; mp = 36-40 deg C; [Alfa Aesar MSDS], Solid, Colourless to pale yellow fused solid; floral, powdery, vanillic, balsamic odour | |
Record name | 4-Acetylanisole | |
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Record name | 4'-Methoxyacetophenone | |
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Record name | Acetanisole | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/730/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
254 °C, 152.00 to 154.00 °C. @ 26.00 mm Hg | |
Record name | 4-Acetylanisole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319 | |
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Record name | 4'-Methoxyacetophenone | |
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Flash Point |
138 °C (280 °F) - open cup | |
Record name | 4-Acetylanisole | |
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Solubility |
Soluble in ethanol, diethyl ether, acetone and chloroform, Soluble in alcohol, ether, fixed oils, Soluble in fixed oils, propylene glycol; miscible with glycerin, insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol) | |
Record name | 4-Acetylanisole | |
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Record name | Acetanisole | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/730/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.0818 g/cu cm at 41 °C | |
Record name | 4-Acetylanisole | |
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Vapor Pressure |
0.00644 [mmHg], 6.44X10-3 mm Hg at 25 °C | |
Record name | 4-Acetylanisole | |
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Color/Form |
Crystalline solid, Colorless to pale-yellow fused solid, Yellowish-white crystals | |
CAS No. |
100-06-1 | |
Record name | 4′-Methoxyacetophenone | |
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Record name | 4'-Methoxyacetophenone | |
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Record name | 4'-Methoxyacetophenone | |
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Record name | Ethanone, 1-(4-methoxyphenyl)- | |
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Record name | 4'-Methoxyacetophenone | |
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Record name | 4'-methoxyacetophenone | |
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Record name | 4-ACETYLANISOLE | |
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Record name | 4'-Methoxyacetophenone | |
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Melting Point |
38.2 °C, 38 - 39 °C | |
Record name | 4-Acetylanisole | |
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Record name | 4'-Methoxyacetophenone | |
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Retrosynthesis Analysis
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